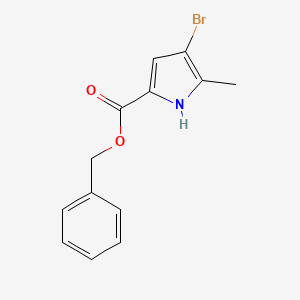![molecular formula C16H16BrNO2S B14377532 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid CAS No. 88061-55-6](/img/structure/B14377532.png)
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety, a carbothioyl group, and a butanoic acid chain, making it an interesting subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the carbothioyl group through a reaction with a suitable thiocarbonyl compound. The final step involves the coupling of the resulting intermediate with butanoic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the carbothioyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Chloronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Fluoronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Iodonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
Uniqueness
Compared to its analogs, 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Eigenschaften
CAS-Nummer |
88061-55-6 |
|---|---|
Molekularformel |
C16H16BrNO2S |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
4-[(5-bromonaphthalene-1-carbothioyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO2S/c1-18(10-4-9-15(19)20)16(21)13-7-2-6-12-11(13)5-3-8-14(12)17/h2-3,5-8H,4,9-10H2,1H3,(H,19,20) |
InChI-Schlüssel |
MDORORXMFZTBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(=O)O)C(=S)C1=CC=CC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


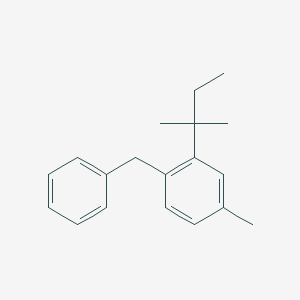
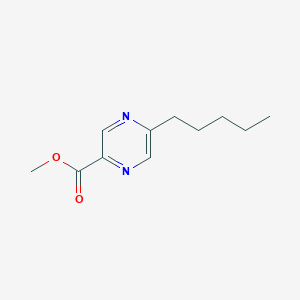
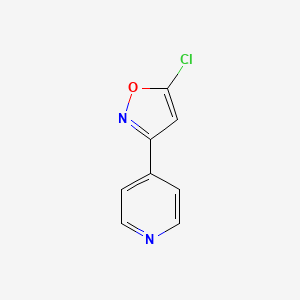
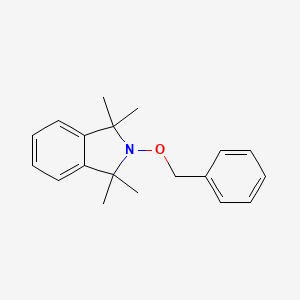
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
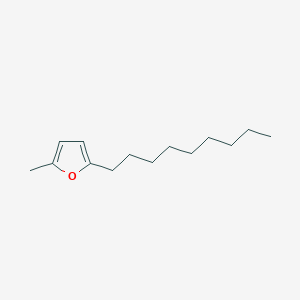
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
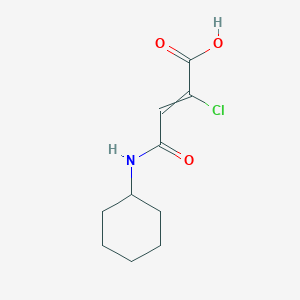
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)

